molecular formula C18H17NO4 B1416020 2-(9H-Fluoren-9-ylmethoxycarbonylamino)(213C)propanoic acid CAS No. 788145-61-9

2-(9H-Fluoren-9-ylmethoxycarbonylamino)(213C)propanoic acid

Cat. No.: B1416020
CAS No.: 788145-61-9
M. Wt: 312.32 g/mol
InChI Key: QWXZOFZKSQXPDC-KHWBWMQUSA-N
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Description

2-(9H-Fluoren-9-ylmethoxycarbonylamino)(213C)propanoic acid: N-(9-Fluorenylmethoxycarbonyl)-L-alanine-2-13C , is a derivative of alanine where the carbon at position 2 is replaced with the carbon-13 isotope. This compound is primarily used in peptide synthesis and proteomics studies due to its stable isotopic labeling, which allows for detailed molecular analysis .

Biochemical Analysis

Biochemical Properties

Fmoc-Ala-OH (2-13C) plays a significant role in biochemical reactions, particularly in the synthesis of peptides. The Fmoc group is a protecting group for the amino group of alanine, which can be removed under basic conditions, typically using piperidine. This compound interacts with various enzymes and proteins during peptide synthesis. For instance, it is used in the synthesis of triazolopeptides and azapeptides, where it interacts with enzymes involved in peptide bond formation . The stable isotope labeling with 13C allows for precise tracking of the compound in metabolic studies, providing insights into enzyme-substrate interactions and protein dynamics.

Cellular Effects

Fmoc-Ala-OH (2-13C) influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The incorporation of this compound into peptides can affect the function of the resulting proteins, potentially altering their activity and interactions with other cellular components. For example, in studies involving solid-phase peptide synthesis, the presence of Fmoc-Ala-OH (2-13C) can impact the efficiency of peptide assembly and the stability of the synthesized peptides . Additionally, the labeled alanine can be used to study metabolic flux and the incorporation of alanine into cellular proteins, providing valuable information on cellular metabolism and protein turnover.

Molecular Mechanism

At the molecular level, Fmoc-Ala-OH (2-13C) exerts its effects through its interactions with biomolecules during peptide synthesis. The Fmoc group protects the amino group of alanine, preventing unwanted side reactions during peptide assembly. Upon removal of the Fmoc group, the free amino group can participate in peptide bond formation, facilitated by enzymes such as peptide synthetases . The stable isotope labeling with 13C allows for detailed analysis of these interactions using techniques such as nuclear magnetic resonance (NMR) spectroscopy, providing insights into the binding interactions and conformational changes of the peptides.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fmoc-Ala-OH (2-13C) can change over time due to factors such as stability and degradation. The compound is generally stable under standard storage conditions, but its stability can be affected by factors such as temperature and pH . Over time, degradation of the Fmoc group can occur, impacting the efficiency of peptide synthesis. Long-term studies have shown that the presence of Fmoc-Ala-OH (2-13C) can influence cellular function, with potential effects on protein synthesis and metabolic pathways observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of Fmoc-Ala-OH (2-13C) can vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and can be used to study metabolic pathways and protein interactions without significant adverse effects . At high doses, toxic effects may be observed, including disruptions in cellular metabolism and protein synthesis. Threshold effects have been noted, where the impact of the compound on cellular function becomes more pronounced at higher concentrations, potentially leading to adverse outcomes.

Metabolic Pathways

Fmoc-Ala-OH (2-13C) is involved in various metabolic pathways, particularly those related to amino acid metabolism and protein synthesis. The labeled alanine can be incorporated into proteins, allowing for detailed analysis of metabolic flux and the dynamics of protein turnover . Enzymes such as alanine transaminase play a role in the metabolism of alanine, facilitating its conversion to pyruvate and its incorporation into the tricarboxylic acid (TCA) cycle. The stable isotope labeling with 13C enables precise tracking of these metabolic processes, providing valuable insights into cellular metabolism.

Transport and Distribution

Within cells and tissues, Fmoc-Ala-OH (2-13C) is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via amino acid transporters and incorporated into proteins during peptide synthesis . Its distribution within tissues can be influenced by factors such as blood flow and tissue-specific expression of transporters. The stable isotope labeling allows for detailed analysis of the compound’s localization and accumulation within different cellular compartments and tissues.

Subcellular Localization

The subcellular localization of Fmoc-Ala-OH (2-13C) can affect its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, the incorporation of labeled alanine into mitochondrial proteins can provide insights into mitochondrial function and dynamics. The stable isotope labeling allows for precise tracking of the compound within subcellular compartments, providing valuable information on its role in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)(213C)propanoic acid typically involves the reaction of alanine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The reaction is carried out in an aqueous dioxane solution, and the product is purified through extraction and crystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is often packaged on demand to meet specific research needs .

Chemical Reactions Analysis

Types of Reactions: 2-(9H-Fluoren-9-ylmethoxycarbonylamino)(213C)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 2-(9H-Fluoren-9-ylmethoxycarbonylamino)(213C)propanoic acid is unique due to its specific isotopic labeling at the second carbon position, which provides distinct advantages in NMR spectroscopy and other analytical techniques. This labeling allows for precise tracking of molecular interactions and structural changes .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)(213C)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/i11+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWXZOFZKSQXPDC-KHWBWMQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[13CH](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401218719
Record name Alanine-2-13C, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401218719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142948-11-6
Record name Alanine-2-13C, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142948-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alanine-2-13C, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401218719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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